molecular formula C10H8ClF3O2 B6341239 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester, 97% CAS No. 773135-63-0

5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester, 97%

Cat. No. B6341239
CAS RN: 773135-63-0
M. Wt: 252.62 g/mol
InChI Key: LNEBLTIEGPLXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H6ClF3O2 . It is a derivative of benzoic acid, which is a carboxylic acid building block .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is 238.59 . It is stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Organic Synthesis

This compound is often used in organic synthesis . It can participate in various reactions at the benzylic position, including free radical bromination and nucleophilic substitution . This makes it a versatile reagent in the synthesis of a wide range of organic compounds .

Surrogate Standard in Pesticide Exposure Studies

The compound has been used as a surrogate standard to investigate pesticide exposure and home contamination . In these studies, urine and hand wipe samples collected from farmers are analyzed to assess the level of pesticide exposure .

Manufacture of Substances

5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is used in the manufacture of other substances . This includes its use in the production of various pharmaceuticals and agrochemicals .

Scientific Research and Development

This compound is widely used in scientific research and development . It can be used in the study of various chemical reactions and processes, and in the development of new synthetic methods .

Investigation of Binding with Chaperones

Although not directly related to the ethyl ester form, 2-(Trifluoromethyl)benzoic acid, a closely related compound, has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC . This suggests potential applications of 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester in similar biochemical studies.

Synthesis of 1,3,4-Oxadiazole Derivatives

Again, a closely related compound, 2-(Trifluoromethyl)benzoic acid, has been used in the synthesis of 1,3,4-oxadiazole derivatives . This indicates that 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester could potentially be used in similar synthetic applications.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

ethyl 5-chloro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEBLTIEGPLXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-2-(trifluoromethyl)benzoate

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